molecular formula C12H12N2O5 B8043866 Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate

Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate

Cat. No.: B8043866
M. Wt: 264.23 g/mol
InChI Key: IIMMFAUGUKIFTJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate is a complex organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate typically involves the condensation of ethyl oxalate with 3-amino-1,4-benzoxazin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for drug development.

    Medicine: Research has shown its potential in developing treatments for various diseases due to its bioactive properties.

    Industry: It is used in the production of polymers and resins with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate can be compared with other benzoxazine derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the ethyl ester and oxo groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-2-18-12(17)11(16)13-14-8-5-3-4-6-9(8)19-7-10(14)15/h3-6H,2,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMMFAUGUKIFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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